molecular formula C21H29NO5S B4333756 N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B4333756
M. Wt: 407.5 g/mol
InChI Key: AROJSAAHODRHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as ABD-767, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABD-767 is a sulfonamide derivative that has shown promising results in various studies due to its unique properties, including its ability to modulate ion channels and receptors. In

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to modulate ion channels and receptors. This compound has been shown to block the activation of TRPV1 channels, which are involved in pain sensation. It can also modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to modulate ASICs and P2X receptors, which are involved in sensory processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can block the activation of TRPV1 channels, which are involved in pain sensation. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to modulate ASICs and P2X receptors, which are involved in sensory processing.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It has a high affinity for its targets, which makes it a potent tool for studying ion channels and receptors. Additionally, this compound has been shown to be stable in various experimental conditions, which makes it a reliable tool for scientific research. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential direction is to study its effects on other ion channels and receptors. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Another potential direction is to study the long-term effects of this compound, which could provide insights into its potential applications in treating chronic conditions. Finally, this compound could be further optimized to improve its potency and selectivity, which could enhance its usefulness as a research tool.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate various ion channels and receptors, including TRPV1, ASICs, and P2X receptors. This compound has also been shown to have potential applications in pain management, as it can block the activation of TRPV1 channels, which are involved in pain sensation. Additionally, this compound has been studied for its potential use in treating epilepsy, as it can modulate the activity of GABA receptors.

properties

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5S/c1-14(27-21-10-15-6-16(11-21)8-17(7-15)12-21)13-22-28(23,24)18-2-3-19-20(9-18)26-5-4-25-19/h2-3,9,14-17,22H,4-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROJSAAHODRHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)OC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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